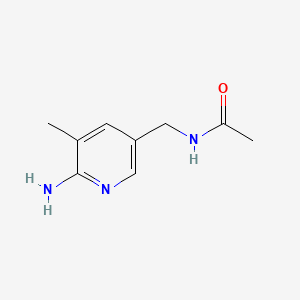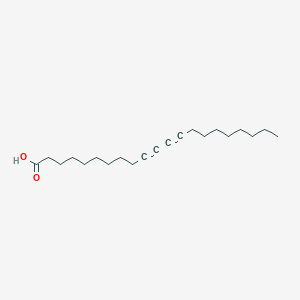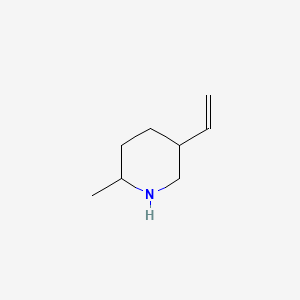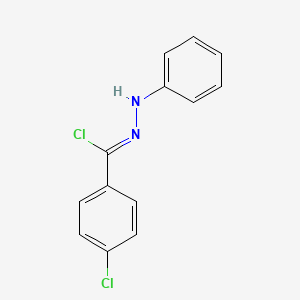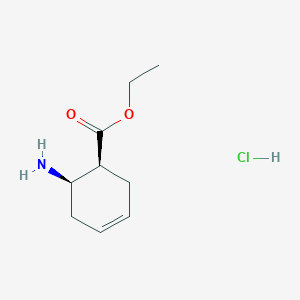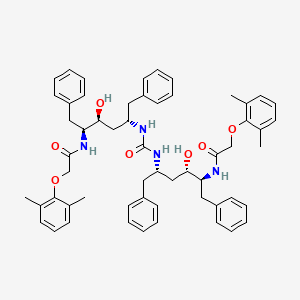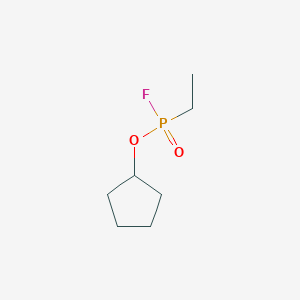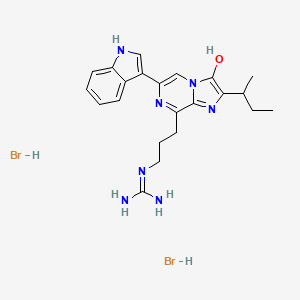
Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) is an organic compound with a unique structure characterized by a cyclohexane ring substituted with two methyl groups and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethylcyclohexanol using oxidizing agents such as pyridinium chlorochromate or potassium permanganate. The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,6-dimethylcyclohexanone followed by oxidation. The use of catalysts such as palladium on carbon can enhance the efficiency of the hydrogenation process, while oxidizing agents like chromium trioxide can facilitate the conversion to the aldehyde.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2,6-dimethylcyclohexanecarboxylic acid.
Reduction: 2,6-dimethylcyclohexanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Material Science: It is utilized in the development of new materials with specific chemical properties.
Industrial Chemistry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to changes in their activity. This interaction can affect metabolic pathways and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxaldehyde: Lacks the methyl substitutions, resulting in different chemical properties.
2,6-Dimethylcyclohexanol: The alcohol counterpart of the compound, with different reactivity.
2,6-Dimethylcyclohexanone: The ketone counterpart, used in different synthetic applications.
Uniqueness
Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) is unique due to its specific substitution pattern and the presence of the aldehyde functional group. This combination imparts distinct reactivity and makes it valuable for specific synthetic and industrial applications.
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(2S,6R)-2,6-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-7-4-3-5-8(2)9(7)6-10/h6-9H,3-5H2,1-2H3/t7-,8+,9? |
Clé InChI |
XXGMGNSKVTYPDN-JVHMLUBASA-N |
SMILES isomérique |
C[C@@H]1CCC[C@@H](C1C=O)C |
SMILES canonique |
CC1CCCC(C1C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


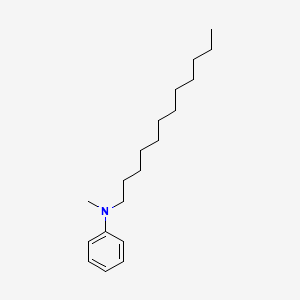
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
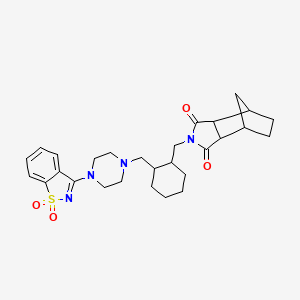
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
